Enantiomeric Purity: >99% ee Achieved via Biocatalytic Synthesis
The (S)-enantiomer of 1-Cbz-3-Boc-aminopiperidine is synthesized from L-lysinol using an enzymatic cascade (GOase/IRED), yielding the product with >99% enantiomeric excess (ee) [1]. In contrast, related kinetic resolution of 1-N-Boc-3-aminopiperidine using ω-transaminases achieves only 96% ee at 55% conversion [2]. This 3% ee improvement represents a >3-fold reduction in unwanted (R)-enantiomer impurity, which is critical for downstream chiral purity.
| Evidence Dimension | Enantiomeric excess (ee%) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | 1-N-Boc-3-aminopiperidine: 96% ee |
| Quantified Difference | +3% ee (3-fold reduction in antipode impurity) |
| Conditions | Biocatalytic cascade (GOase M3–5 + IRED IR-49) vs. ω-transaminase kinetic resolution |
Why This Matters
Higher enantiopurity ensures greater stereochemical integrity in downstream drug candidates, reducing the need for expensive chiral purification and improving regulatory compliance.
- [1] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Ford G.J., Kress N., Mattey A.P., et al., Chem. Commun. 2020, 56, 7949-7952. View Source
- [2] A Protection Strategy Substantially Enhances Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions. Höhne M., Robins K., Bornscheuer U.T., Adv. Synth. Catal. 2008, 350, 807-812. View Source
